REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][S:10](O)(=[O:12])=[O:11].C(Cl)(=O)C([Cl:19])=O>C1COCC1.CN(C=O)C>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][S:10]([Cl:19])(=[O:12])=[O:11]
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Name
|
|
Quantity
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20.3 g
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Type
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reactant
|
Smiles
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FC(C1=C(C=CC=C1)CS(=O)(=O)O)(F)F
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Name
|
|
Quantity
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1.9 L
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
44.7 mL
|
Type
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reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The bath temperature was maintained below 0° C. for 4 h, at which
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
was evaporated to a volume of ˜250 mL
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Type
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ADDITION
|
Details
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diluted with 500 mL of ethyl acetate
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Type
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WASH
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Details
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This solution was washed with brine in a separatory funnel
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CUSTOM
|
Details
|
The solution was then evaporated to a brown oil
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Type
|
CUSTOM
|
Details
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was taken up in 500 mL of pet ether (30-50°)
|
Type
|
TEMPERATURE
|
Details
|
heated with a heat gun until the oil
|
Type
|
CUSTOM
|
Details
|
The solution was then placed into a dry-ice acetone bath
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Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
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resulting in formation of a white crystalline material
|
Type
|
FILTRATION
|
Details
|
This material was collected via filtration
|
Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC=C1)CS(=O)(=O)Cl)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |